5-Amino-1-benzofuran-2-carbohydrazide

Vue d'ensemble

Description

5-Amino-1-benzofuran-2-carbohydrazide is a chemical compound with the molecular formula C₉H₉N₃O₂. It is a derivative of benzofuran, a heterocyclic organic compound known for its wide range of biological and pharmacological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzofuran-2-carbohydrazide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general protocols for synthesizing benzofuran derivatives often involve similar strategies, such as dehydrative cyclization and transition-metal catalysis .

Analyse Des Réactions Chimiques

Chemical Reactions Involving 5-Amino-1-benzofuran-2-carbohydrazide

This compound can participate in various chemical reactions due to the presence of both nucleophilic and electrophilic sites:

Nucleophilic Reactions

The amino group (-NH2) and the hydrazide group (-CONHNH2) are nucleophilic centers that can engage in several reactions:

-

Acylation Reactions : The amino group can react with acyl chlorides or anhydrides to form amides. For instance, reacting with acetyl chloride yields N-acetyl derivatives.

-

Condensation Reactions : The hydrazide can undergo condensation with aldehydes or ketones, leading to the formation of hydrazones, which are useful intermediates in organic synthesis.

Electrophilic Reactions

The electron-rich nature of the benzofuran ring allows it to participate in electrophilic aromatic substitution reactions:

-

Halogenation : The compound can react with halogens (e.g., bromine or chlorine) under acidic conditions to introduce halogen substituents at various positions on the benzofuran ring.

-

Nitrosation : Under acidic conditions, the amino group can be converted to a nitroso group, which may further participate in coupling reactions.

Oxidation Reactions

This compound can also undergo oxidation:

Applications De Recherche Scientifique

Medicinal Applications

Antimicrobial Activity

Research indicates that benzofuran derivatives, including 5-amino-1-benzofuran-2-carbohydrazide, exhibit significant antimicrobial properties. A systematic review highlighted the effectiveness of benzofuran-based compounds against various pathogens, suggesting that structural modifications can enhance their activity against bacteria and fungi . For instance, derivatives of benzofuran with hydrazone substitutions have shown promising antifungal effects against Candida albicans and other strains .

Cancer Treatment

Benzofuran derivatives are also being explored for their anticancer properties. Studies have demonstrated that certain modifications to the benzofuran scaffold can lead to compounds that inhibit tumor growth and induce apoptosis in cancer cells. The unique structural features of benzofurans allow them to interact with multiple biological targets, making them versatile candidates for drug development .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of benzofuran derivatives. Compounds like this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Chemical Synthesis and Applications

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including the reaction of benzofuran derivatives with hydrazine derivatives under controlled conditions. The ability to modify the functional groups on the benzofuran ring allows for the development of a range of derivatives with tailored properties for specific applications .

Polymer Science

Benzofuran-based compounds have been utilized in polymer chemistry due to their ability to form stable structures with desirable mechanical properties. They are being investigated for use in creating functional polymers that can be applied in electronics and materials science .

Mécanisme D'action

The mechanism of action of 5-Amino-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .

Comparaison Avec Des Composés Similaires

- 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride

- Benzofuran carbohydrazide

- Psoralen

- 8-Methoxypsoralen

- Angelicin

Comparison: 5-Amino-1-benzofuran-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to other benzofuran derivatives, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable compound for further research and development .

Activité Biologique

5-Amino-1-benzofuran-2-carbohydrazide is a compound belonging to the benzofuran class, which has garnered significant attention due to its diverse biological activities. Benzofuran derivatives are known for their roles in medicinal chemistry, exhibiting various pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its potential therapeutic applications.

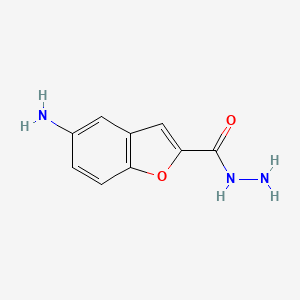

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran ring system with an amino group and a carbohydrazide functional group, contributing to its reactivity and biological activity.

Biological Activity Overview

Research has indicated that benzofuran derivatives, including this compound, possess a variety of biological activities:

- Antimicrobial Activity : Several studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives with similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating potential as an anticancer agent.

- Anti-inflammatory Effects : Some benzofuran derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.

Antimicrobial Activity

A study conducted on benzofuran derivatives demonstrated that compounds with specific substitutions exhibited excellent antibacterial properties. For example, derivatives similar to this compound showed minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL against various bacterial strains .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 0.78 |

| This compound | E. coli | 3.12 |

| Control Drug | Vancomycin | <0.5 |

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer). The compound showed promising cytotoxic effects with IC50 values indicating significant cell death at concentrations as low as 50 µM .

Case Studies

One notable case study involved the synthesis and evaluation of a series of benzofuran derivatives for their biological activities. The study found that structural modifications could enhance the potency of these compounds against specific targets, including cancer biomarkers such as Aurora kinase and Kinesin Eg5 .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in cancer progression and bacterial resistance mechanisms. These studies indicated favorable binding affinities, suggesting that the compound could serve as a lead in drug development for both anticancer and antimicrobial therapies .

Propriétés

IUPAC Name |

5-amino-1-benzofuran-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,10-11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUALFRENAVLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(O2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.